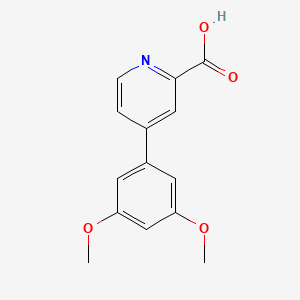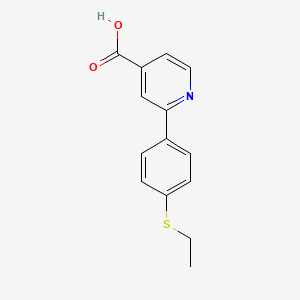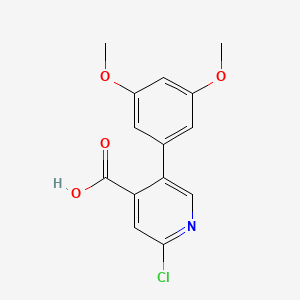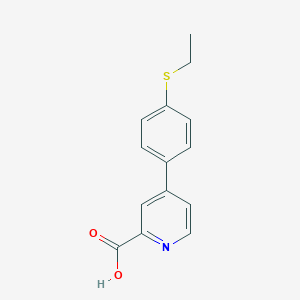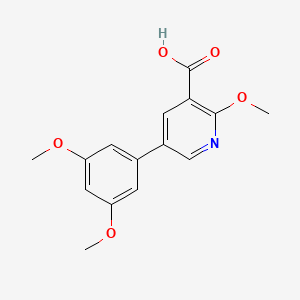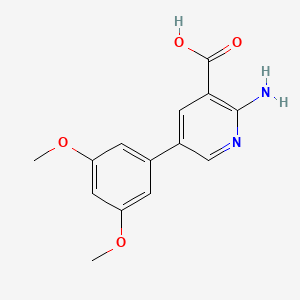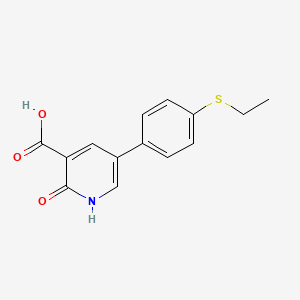
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% (ETP-HIN), is a synthetic organic compound belonging to the family of isonicotinic acid derivatives. It is a yellow crystalline solid with a molecular weight of 252.29 g/mol, and has been widely used in the field of organic synthesis, as well as in scientific research applications. ETP-HIN has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. In medicine, it has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and the production of uric acid. In agriculture, it has been studied as an insecticide and fungicide, as well as a plant growth regulator. In biotechnology, it has been used to study the binding properties of proteins and to study the catalytic activity of enzymes.
Mécanisme D'action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of xanthine oxidase, which is involved in the metabolism of purines and the production of uric acid. It is thought to bind to the active site of the enzyme and prevent its activity, thus reducing the production of uric acid.
Biochemical and Physiological Effects
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of xanthine oxidase, thus reducing the production of uric acid. It has also been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% is a useful tool for laboratory experiments due to its high purity and availability. It is relatively easy to synthesize, and its reaction yield is typically around 95%. However, it is a relatively expensive compound, and its mechanism of action is not fully understood.
Orientations Futures
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% has many potential applications in the fields of medicine, agriculture, and biotechnology. In the future, more research should be conducted to better understand its mechanism of action and to develop new and improved applications. Additionally, research should be conducted to develop more efficient and cost-effective synthesis methods. Finally, research should be conducted to investigate the potential side effects of 5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% and to determine its safety for human use.
Méthodes De Synthèse
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by the oxidation of 4-ethylthiophenol with nitric acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of 40-50°C and a pH of 7-8. The product is isolated by crystallization from the reaction mixture and purified by recrystallization. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-10-5-3-9(4-6-10)12-8-15-13(16)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVPQIMSKVBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


